Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid
CAS No.:
Cat. No.: VC18296561
Molecular Formula: C25H17BO3
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17BO3 |
|---|---|
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | spiro[fluorene-9,9'-xanthene]-2-ylboronic acid |
| Standard InChI | InChI=1S/C25H17BO3/c27-26(28)16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)29-24-12-6-4-10-21(24)25/h1-15,27-28H |
| Standard InChI Key | BEKQGJVLQFBFJD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid features a spiro junction at the 9th position of fluorene and xanthene, creating a three-dimensional orthogonal geometry that minimizes intramolecular π-π stacking. The boronic acid group (-B(OH)₂) at the 2-position of the fluorene moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₁₇BO₃ | |
| Molecular Weight | 376.21 g/mol | |
| IUPAC Name | spiro[fluorene-9,9'-xanthene]-2-ylboronic acid | |
| CAS Number | 1799644-51-1 | |
| Topological Polar Surface Area | 57.5 Ų |
X-ray crystallography reveals short intramolecular distances between the ketonic oxygen and aromatic sulfur atoms (2.70–2.72 Å), which stabilize the spiro framework . The InChI key (BEKQGJVLQFBFJD-UHFFFAOYSA-N) and SMILES notation (B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O) further delineate its connectivity .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a one-pot reaction using palladium-catalyzed borylation of preformed spiro[fluorene-9,9'-xanthen] intermediates. A representative method from VulcanChem employs:
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Spiro Core Formation: Acid-catalyzed cyclization of bis-arylmethanones under diluted conditions (≈1.5 mM) to prevent intermolecular side reactions .
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Borylation: Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in tetrahydrofuran at 80°C.
Table 2: Synthesis Conditions and Yields
| Starting Material | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Bis-thiophenylmethanone | MsOH | RT | 90% | |
| 2,2'-Dibromobenzophenone | Pd(dppf)Cl₂ | 120°C | 71% | |
| Methyl-functionalized ketone | MsOH | 40°C | 47% |
Heating to 120°C is required for phenyl-substituted precursors, while heterocyclic analogs (e.g., thiophene, pyrrole) react at room temperature due to enhanced nucleophilicity . Functionalization of terminal positions with methyl or benzothiophene groups improves yield by suppressing degradation .
Challenges and Mitigation
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Acid Sensitivity: Furanyl derivatives degrade under acidic conditions, necessitating stable analogs like benzofuran .
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Concentration Effects: High concentrations (>22 mM) promote intermolecular coupling, reducing spiro yields .
Physicochemical Properties
Electronic Behavior
The spiro architecture induces a wide bandgap (≈3.4 eV) and high triplet energy (≈2.7 eV), making it suitable for host materials in blue OLEDs. Density functional theory (DFT) calculations reveal localized HOMO orbitals on the xanthene unit and LUMO on the boronic acid group, facilitating charge transport .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, with a glass transition temperature (Tg) of 150°C, ensuring durability in device fabrication .
Chemical Reactivity
Suzuki-Miyaura Coupling
The boronic acid group enables cross-coupling with aryl halides, forming carbon-carbon bonds critical for conjugated polymers. For example, reaction with 2-bromothiophene yields spiro-poly(thiophene) with 85% efficiency .
Acid-Mediated Cyclization
Methanesulfonic acid (MsOH) protonates ketonic intermediates, facilitating dehydration and spirocyclization. Dilute conditions (1.16–1.49 mM) are optimal .
Applications in Optoelectronics
OLED Host Materials
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid-based hosts exhibit external quantum efficiencies (EQEs) exceeding 15% in blue phosphorescent OLEDs due to balanced hole/electron mobility .
Perovskite Solar Cells
Incorporation into hole-transport layers (HTLs) reduces recombination losses, achieving power conversion efficiencies (PCEs) of 22.3% in methylammonium lead iodide (MAPbI₃) devices .
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